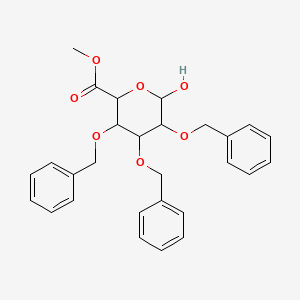
Methyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple phenylmethoxy groups attached to an oxane ring. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by selective functionalization of the oxane ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to achieve specific structural changes.
Substitution: Commonly involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 6-hydroxy-3,4,5-tris(benzyloxy)oxane-2-carboxylate
- Methyl 6-hydroxy-3,4,5-tris(methoxy)oxane-2-carboxylate
- Methyl 6-hydroxy-3,4,5-tris(ethoxy)oxane-2-carboxylate.
Properties
Molecular Formula |
C28H30O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C28H30O7/c1-31-27(29)26-24(33-18-21-13-7-3-8-14-21)23(32-17-20-11-5-2-6-12-20)25(28(30)35-26)34-19-22-15-9-4-10-16-22/h2-16,23-26,28,30H,17-19H2,1H3 |
InChI Key |
NKKRXSRPNADUQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
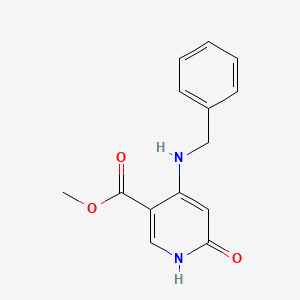
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)


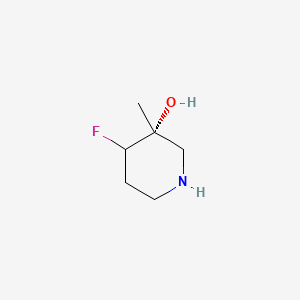
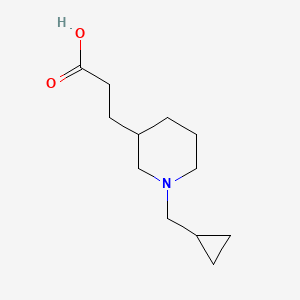
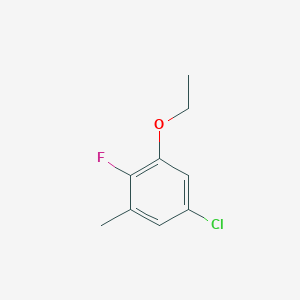
![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)
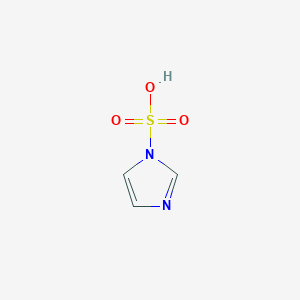
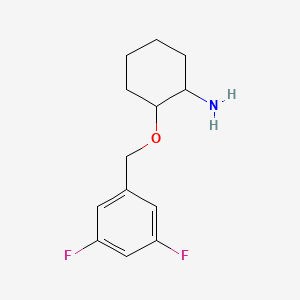
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
